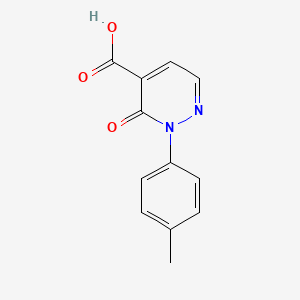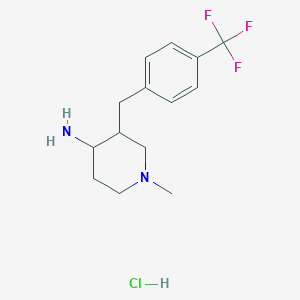
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a piperidine derivative, characterized by the presence of a trifluoromethyl group attached to the benzyl moiety, which imparts unique chemical properties.
準備方法
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and methanol, followed by reduction with zinc and acetic acid, yields 4-(trifluoromethyl)benzylamine.
Piperidine Derivative Formation: The benzylamine intermediate is then reacted with 1-methylpiperidin-4-one under reductive amination conditions to form the desired piperidine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways . Detailed studies on its binding kinetics and structure-activity relationships are essential to fully understand its effects .
類似化合物との比較
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl moiety but lacks the piperidine ring, resulting in different chemical and biological properties.
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Similar to the target compound but with a benzyl group instead of a methyl group at the piperidine nitrogen, leading to variations in its activity and applications.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity .
特性
分子式 |
C14H20ClF3N2 |
|---|---|
分子量 |
308.77 g/mol |
IUPAC名 |
1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-19-7-6-13(18)11(9-19)8-10-2-4-12(5-3-10)14(15,16)17;/h2-5,11,13H,6-9,18H2,1H3;1H |
InChIキー |
BMVNYEMITVUMBR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C(C1)CC2=CC=C(C=C2)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


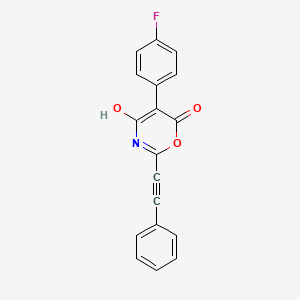
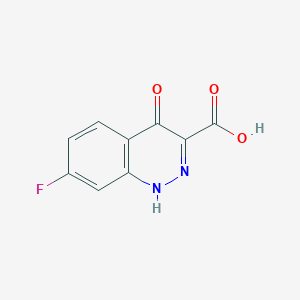

![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
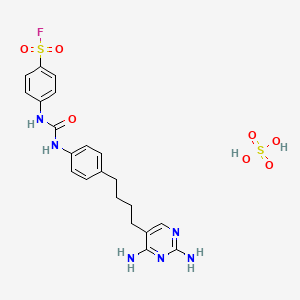
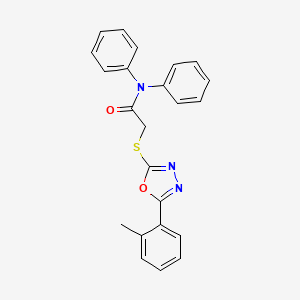
![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)
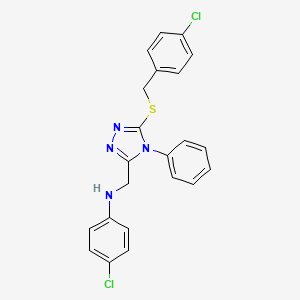

![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
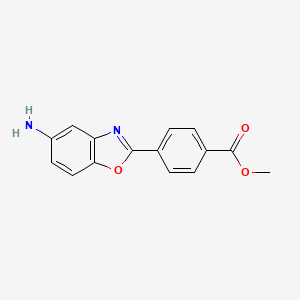
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
